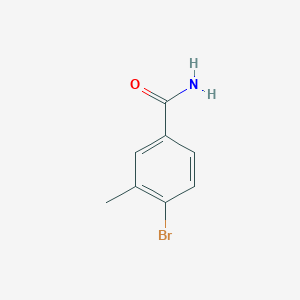![molecular formula C12H15N3O B061121 1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime CAS No. 184021-60-1](/img/structure/B61121.png)
1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol. It is also known by its IUPAC name, (NE)-N-(3,4,7,8,9,10-hexahydro-2H-benzo[c]cinnolin-1-ylidene)hydroxylamine. This compound is characterized by its unique structure, which includes a benzo[c]cinnoline core with an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime typically involves the reaction of appropriate precursors under specific conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and oxime formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxylamine or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
10-Hydroxyimino-1,2,3,4,7,8,9,10-octahydrobenzo[c]cinnoline: Similar structure but different functional groups.
1,2,3,4,8,9,10,11-octahydrobenzo[j]phenanthridine-7,12-diones: Different core structure but similar reactivity.
Uniqueness
1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime is unique due to its specific oxime functional group and the benzo[c]cinnoline core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4,7,8,9,10-hexahydro-2H-benzo[c]cinnolin-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-15-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-14-10/h16H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZHVEVFGFUYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(CCCC3=NO)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)









